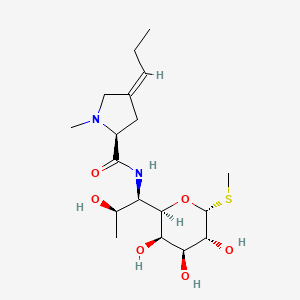
Lincomycin Hydrochloride EP Impurity B (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lincomycin Hydrochloride EP Impurity B (Mixture of Diastereomers) is an impurity of Clindamycin, a semi-synthetic antibiotic derived from Lincomycin. This compound is often used in pharmaceutical research and quality control to ensure the purity and efficacy of Clindamycin formulations.
Vorbereitungsmethoden
The preparation of Lincomycin Hydrochloride EP Impurity B involves several synthetic routes and reaction conditions. One common method includes the use of Lincomycin as a starting material, which undergoes various chemical transformations to yield the desired impurity. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial production methods for this compound are typically carried out in controlled environments to ensure consistency and quality. These methods may involve large-scale synthesis using automated equipment and stringent quality control measures to monitor the production process .
Analyse Chemischer Reaktionen
Lincomycin Hydrochloride EP Impurity B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include various solvents (e.g., methylene chloride, acetonitrile), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Wissenschaftliche Forschungsanwendungen
Lincomycin Hydrochloride EP Impurity B has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.
Biology: Studied for its biological activity and interactions with various biological molecules.
Medicine: Used in pharmaceutical research to study the stability, efficacy, and safety of Clindamycin formulations.
Industry: Employed in quality control processes to ensure the purity and consistency of pharmaceutical products
Wirkmechanismus
The mechanism of action of Lincomycin Hydrochloride EP Impurity B involves its interaction with bacterial ribosomes, similar to Clindamycin. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis and thereby exerting its antibacterial effects. The molecular targets and pathways involved include the inhibition of peptide bond formation and the disruption of bacterial protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Lincomycin Hydrochloride EP Impurity B can be compared with other similar compounds, such as:
- Lincomycin EP Impurity A
- Lincomycin EP Impurity C
- Clindamycin EP Impurity A
These compounds share structural similarities but differ in their specific chemical structures and properties. Lincomycin Hydrochloride EP Impurity B is unique due to its specific diastereomeric mixture and its role as an impurity in Clindamycin .
Eigenschaften
Molekularformel |
C18H32N2O6S |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
(2S,4Z)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylidenepyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H32N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h6,9,11-16,18,21-24H,5,7-8H2,1-4H3,(H,19,25)/b10-6-/t9-,11+,12-,13+,14-,15-,16-,18-/m1/s1 |
InChI-Schlüssel |
UCVQMGJWVIGCAG-AYYBCBNYSA-N |
Isomerische SMILES |
CC/C=C\1/C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O |
Kanonische SMILES |
CCC=C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




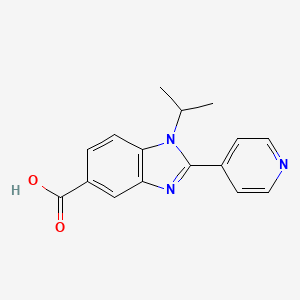
![2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol](/img/structure/B13860673.png)
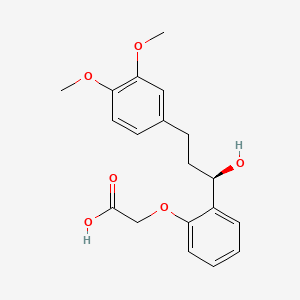
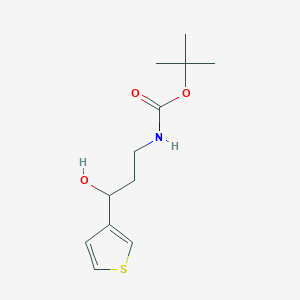
![3-(3,5-difluoro-2-methoxyphenyl)-5-(1-(1-(methylsulfonyl)piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860702.png)
![1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13860709.png)
![Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13860722.png)
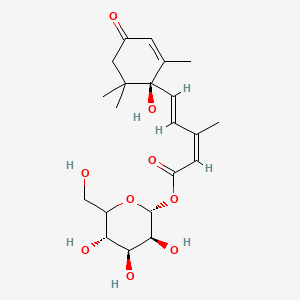
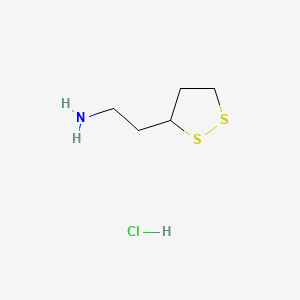

![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)

